molecular formula C13H13NO3 B3269665 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione CAS No. 51483-84-2

8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione

Cat. No.: B3269665
CAS No.: 51483-84-2
M. Wt: 231.25 g/mol
InChI Key: QVUSNGSHWVVBAH-UHFFFAOYSA-N
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Description

Overview of Bridged Bicyclic Systems in Chemical Research

Bridged bicyclic compounds are a significant class of molecules in organic chemistry characterized by a structure where two rings share three or more atoms. This arrangement creates a three-dimensional framework with two "bridgehead" atoms connected by at least three distinct atomic chains, or "bridges". youtube.com This structural feature imparts considerable rigidity compared to fused or spirocyclic systems, which significantly influences their chemical reactivity and stereochemistry. youtube.com The inherent structural constraints of these systems limit conformational flexibility, making them valuable scaffolds for studying reaction mechanisms and stereochemical outcomes. youtube.comucl.ac.uk

These frameworks are not merely of academic interest; they are prevalent in a wide array of natural products, including terpenes, steroids, and alkaloids, many of which exhibit potent biological activity. acs.org The development of efficient and stereoselective synthetic strategies to construct these complex architectures remains a long-standing challenge and an active area of research in synthetic organic chemistry. acs.org Modern applications of bridged bicyclic compounds have expanded into medicinal chemistry, where their well-defined three-dimensional shapes are utilized to design bioisosteres for planar aromatic rings, potentially improving physicochemical properties such as aqueous solubility and metabolic stability. ucl.ac.ukresearchgate.net

Significance of the Bicyclo[3.2.1]octane Scaffold in Organic and Medicinal Chemistry

Among the diverse family of bridged bicyclic systems, the bicyclo[3.2.1]octane skeleton is a particularly important structural motif. Its prevalence as a core component in numerous natural products and pharmaceutically active compounds has drawn significant attention from the synthetic and medicinal chemistry communities. ucl.ac.uk The rigidity of this scaffold allows for precise spatial orientation of substituents, which is a critical factor in determining the biological properties and interactions of a molecule with its target. ucl.ac.ukrsc.org

The 8-azabicyclo[3.2.1]octane variant, for instance, forms the central core of the entire family of tropane (B1204802) alkaloids, which includes well-known compounds with a wide spectrum of biological activities. rsc.orguni-regensburg.deresearchgate.net This has spurred extensive research into the enantioselective synthesis of this scaffold. rsc.orgresearchgate.net The versatility of the bicyclo[3.2.1]octane framework makes it a privileged scaffold in drug discovery, serving as a key building block for molecules targeting a range of biological systems, including opioid receptors and viral targets like the CCR5 receptor for HIV. uni-regensburg.degoogle.com Its three-dimensional nature and potential for diverse functionalization make it an attractive candidate for exploring new areas of chemical space in the development of novel therapeutics. whiterose.ac.uk

Structural Classification and General Properties of 3-Oxa-8-azabicyclo[3.2.1]octane Architectures

The 3-oxa-8-azabicyclo[3.2.1]octane architecture is a heterocyclic derivative of the parent bicyclo[3.2.1]octane system. In this structure, the carbon atom at the 3-position is replaced by an oxygen atom, and the bridging atom at the 8-position is a nitrogen atom. This arrangement effectively creates a "bridged morpholine" structure. rsc.org These heterocycles are valuable and versatile building blocks in synthetic chemistry, particularly for the construction of biologically active molecules. researchgate.net

The incorporation of both oxygen and nitrogen heteroatoms within the rigid bicyclic framework provides specific properties. The oxygen can act as a hydrogen bond acceptor, while the nitrogen atom provides a site for further chemical modification and can influence the molecule's basicity and pharmacokinetic profile. rsc.org Consequently, this scaffold has emerged as a key intermediate in the synthesis of complex molecules, including potent and selective kinase inhibitors. rsc.orggoogle.com Synthetic routes to this core often begin with readily available starting materials like furan (B31954) derivatives, proceeding through key intermediates such as 8-oxa-3-aza-bicyclo[3.2.1]octane-2,4-dione. rsc.orgresearchgate.net

Specific Context of 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione within Bicyclic Chemistry

This compound is a specific derivative within this class of bicyclic heterocycles. It is structurally defined by the 3-oxa-8-azabicyclo[3.2.1]octane core, with a dione (B5365651) functionality at the 2- and 4-positions and a benzyl (B1604629) group attached to the nitrogen atom at the 8-position. The primary role of this compound in chemical research is as a synthetic intermediate. researchgate.net

The benzyl group serves as a common and robust protecting group for the nitrogen atom. This protection is often necessary during multi-step syntheses to prevent the nitrogen from participating in unwanted side reactions while other parts of the molecule are being modified. The synthesis of the parent 8-oxa-3-azabicyclo[3.2.1]octane often involves an N-benzyl intermediate, which is subsequently deprotected via hydrogenolysis to yield the final scaffold. rsc.orgresearchgate.net The formation of this compound can be achieved through the cyclization of a precursor, such as a derivative of tetrahydrofuran-2,5-dicarboxylic acid, with benzylamine (B48309). researchgate.net

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC13H13NO3 uni.lu
Monoisotopic Mass231.08954 Da uni.lu
InChIKeyQVUSNGSHWVVBAH-UHFFFAOYSA-N uni.lu
Predicted XlogP1.8 uni.lu

Research Objectives and Scope of Investigation for this compound

The principal research interest in this compound is centered on its utility as a key intermediate in organic synthesis. The primary objective is to leverage this compound as a precursor for the construction of the 3-oxa-8-azabicyclo[3.2.1]octane scaffold, which is a valuable building block for creating more complex molecules with potential applications in medicinal chemistry. rsc.orggoogle.com

The scope of investigation includes the development and optimization of efficient synthetic routes to produce this N-protected dione. Research also focuses on the subsequent chemical transformations of this intermediate. This involves the reduction of the dione functionality and the selective removal of the benzyl protecting group to unmask the secondary amine. This amine can then be further functionalized, allowing for the introduction of a wide variety of substituents and the generation of libraries of novel compounds for biological screening. Ultimately, the study of this compound contributes to the broader goal of synthesizing novel kinase inhibitors and other potential therapeutic agents built upon the privileged bridged morpholine (B109124) framework. rsc.org

Properties

IUPAC Name

8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-12-10-6-7-11(13(16)17-12)14(10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUSNGSHWVVBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)OC(=O)C1N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51483-84-2
Record name 8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione
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Synthetic Methodologies for 8 Benzyl 3 Oxa 8 Azabicyclo 3.2.1 Octane 2,4 Dione and Analogues

Retrosynthetic Analysis of the 3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione Skeleton

A retrosynthetic analysis of the 3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione core reveals several potential disconnection points, suggesting various forward synthetic strategies. The bicyclic system can be conceptually disassembled to simpler, more readily available starting materials.

A primary disconnection across the C1-C2 and C5-C6 bonds, which form the five-membered ring fused to the piperidine (B6355638) core, points towards a [3+2] cycloaddition reaction. This approach would involve the reaction of a suitable three-atom component with a two-atom component to construct the bicyclic framework in a convergent manner.

Alternatively, disconnection of the C-N and C-O bonds within the heterocyclic rings suggests an intramolecular cyclization strategy. This could involve a suitably functionalized piperidine or pyrrolidine (B122466) derivative that undergoes ring closure to form the second ring of the bicyclic system. For instance, a cis-disubstituted pyrrolidine bearing appropriate functional groups at the 2- and 5-positions could serve as a key intermediate.

Finally, a rearrangement of a different bicyclic system could also lead to the desired 3-oxa-8-azabicyclo[3.2.1]octane skeleton. This approach would rely on the thermodynamic or kinetically driven transformation of an accessible isomer into the target structure.

Historical Development of Synthetic Routes to Bicyclo[3.2.1]octane Derivatives

The bicyclo[3.2.1]octane framework is a common motif in a wide array of natural products and biologically active molecules. researchgate.net Consequently, the development of synthetic routes to this carbocyclic system has been a long-standing area of research in organic chemistry. Early methods often relied on multi-step sequences involving classical ring-forming reactions.

Over the years, more efficient and stereoselective methods have emerged. These include intramolecular aldol (B89426) condensations, radical cyclizations, and various rearrangement reactions, such as the Wagner-Meerwein rearrangement. The advent of transition-metal catalysis has further expanded the synthetic chemist's toolbox, enabling novel carbon-carbon and carbon-heteroatom bond formations to construct the bicyclic core.

A significant advancement in the synthesis of heteroatom-containing bicyclo[3.2.1]octane systems, such as the 3-oxa-8-azabicyclo variant, has been the application of cycloaddition reactions. The Diels-Alder reaction, in particular, has proven to be a powerful tool for the construction of the related 7-oxabicyclo[2.2.1]heptane system, which can serve as a precursor to the desired bicyclo[3.2.1]octane skeleton through subsequent rearrangement. researchgate.netrsc.org

General Strategies for the Construction of 3-Oxa-8-azabicyclo[3.2.1]octane Systems

The synthesis of the 3-oxa-8-azabicyclo[3.2.1]octane core is primarily achieved through three main strategies: intramolecular cyclization, intermolecular cycloaddition, and rearrangement reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the construction of bicyclic systems, as it often proceeds with high efficiency due to favorable entropic factors. In the context of the 3-oxa-8-azabicyclo[3.2.1]octane skeleton, this approach typically involves the formation of one of the rings from a pre-existing, suitably functionalized monocyclic precursor.

One common method involves the cyclization of cis-4,5-disubstituted pyrrolidine derivatives. For example, a pyrrolidine with carboxylic acid or ester functionalities at the 4- and 5-positions can undergo intramolecular condensation to form the six-membered lactone ring, thus completing the bicyclic framework.

Another approach starts with a piperidine derivative. A piperidine ring bearing appropriate functional groups can be induced to cyclize, forming the five-membered oxazolidinone ring. The success of these intramolecular cyclizations is highly dependent on the stereochemistry of the substituents on the starting monocyclic ring, with the cis relationship being crucial for the formation of the bridged system.

Intermolecular Cycloaddition Reactions (e.g., [3+2]-Cycloadditions)

Intermolecular cycloaddition reactions offer a convergent and often highly stereoselective route to the 3-oxa-8-azabicyclo[3.2.1]octane skeleton. The most prominent example of this strategy is the [4+2] Diels-Alder cycloaddition between a furan (B31954) derivative and a maleimide (B117702). rsc.orgmdpi.com This reaction directly furnishes a 7-oxabicyclo[2.2.1]heptene derivative, which is a constitutional isomer of the target bicyclo[3.2.1]octane system. This adduct can then undergo a subsequent rearrangement to yield the desired 3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione.

The Diels-Alder reaction between furan and N-substituted maleimides is a well-studied transformation. The reaction typically proceeds to give the exo adduct as the thermodynamically more stable product, although the endo adduct can also be formed under kinetic control. The reversibility of the furan-maleimide Diels-Alder reaction is a key consideration, and reaction conditions must be carefully controlled to favor the formation of the cycloadduct. uliege.beresearchgate.netnih.gov

While the Diels-Alder reaction is a [4+2] cycloaddition, other cycloaddition strategies, such as [3+2] cycloadditions of azomethine ylides, can also be employed to construct the heterocyclic core.

Rearrangement Reactions Leading to the Bicyclic Core

Rearrangement reactions provide an alternative pathway to the 3-oxa-8-azabicyclo[3.2.1]octane skeleton, often from more readily accessible bicyclic precursors. A key rearrangement in this context is the acid-catalyzed transformation of the Diels-Alder adduct of furan and a maleimide (a 7-oxabicyclo[2.2.1]heptene derivative).

Treatment of the furan-maleimide cycloadduct with a protic or Lewis acid can induce a skeletal rearrangement to form the thermodynamically more stable 3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione. This rearrangement is believed to proceed through the opening of the oxygen bridge of the 7-oxabicyclo[2.2.1]heptene system, followed by recyclization to form the new bicyclic framework. The efficiency and outcome of this rearrangement can be influenced by the nature of the acid catalyst and the reaction conditions.

Specific Synthetic Pathways to 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione

A practical and widely applicable synthesis of this compound involves a two-step sequence starting from readily available materials: furan and N-benzylmaleimide.

The first step is a Diels-Alder reaction between furan, acting as the diene, and N-benzylmaleimide, the dienophile. This [4+2] cycloaddition reaction typically proceeds upon heating the two reactants together, often without the need for a catalyst. The reaction leads to the formation of the corresponding 7-oxabicyclo[2.2.1]heptene derivative, specifically N-benzyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide. The stereochemistry of the adduct is predominantly exo, which is the thermodynamically favored isomer.

The second step involves the acid-catalyzed rearrangement of the Diels-Alder adduct. Treatment of the N-benzyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide with a strong acid, such as sulfuric acid or a Lewis acid, induces a skeletal rearrangement to yield the final product, this compound. This transformation provides a high-yielding route to the desired bicyclic system.

An alternative approach involves the hydrogenation of the double bond in the Diels-Alder adduct prior to the rearrangement. The resulting saturated N-benzyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide can then be rearranged under acidic conditions to afford the same final product.

The following table summarizes the key reactants and products in a typical synthesis of this compound:

StepReactant 1Reactant 2Product
1. Diels-Alder ReactionFuranN-BenzylmaleimideN-benzyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide
2. RearrangementN-benzyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximideAcid CatalystThis compound

Formation of the Azabicyclo[3.2.1]octane Bridge (N-8)

The construction of the fundamental 8-azabicyclo[3.2.1]octane core is a critical step in the synthesis of tropane (B1204802) alkaloids and their analogs. nih.govresearchgate.net Two principal strategies dominate the formation of this nitrogen-containing bridged system: intramolecular cyclization and cycloaddition reactions.

Intramolecular Cyclization: This approach often involves the formation of the bicyclic system from a suitably substituted piperidine or pyrrolidine precursor. A classic example is the Robinson-Schöpf synthesis of tropinone, which, although targeting a ketone, establishes the core bicyclic framework through a double Mannich condensation. nih.gov Analogous strategies, such as intramolecular iminium ion cyclizations or nucleophilic substitutions, can be adapted to form the desired bicyclic core from acyclic precursors. nih.gov

Cycloaddition Reactions: Pericyclic reactions, particularly 1,3-dipolar cycloadditions, offer a powerful and stereocontrolled method for assembling the bicyclic core. nih.govacs.org The reaction between an azomethine ylide (a nitrogen-containing 1,3-dipole) and an alkene dipolarophile can construct the pyrrolidine ring of the tropane skeleton in a single step, often with high control over stereochemistry. rsc.orgnih.gov Another effective method is the [4+3] cycloaddition of pyrroles with oxyallyl cations, which directly yields the seven-membered ring characteristic of the tropane framework. chemistryviews.org

MethodDescriptionKey IntermediatesReference
Intramolecular Mannich CyclizationAcid-catalyzed cyclization of an acyclic precursor containing amine and ketone functionalities to form the bicyclic tropane skeleton.Dehydropyrrolidine ketones nih.gov
1,3-Dipolar CycloadditionReaction of an azomethine ylide with an alkene to form the pyrrolidine ring within the bicyclic system.Azomethine ylides, Alkenes nih.govacs.org
[4+3] CycloadditionCycloaddition of an N-substituted pyrrole (B145914) with an oxyallyl cation to directly form the 8-azabicyclo[3.2.1]octane core.Pyrroles, Oxyallyl cations chemistryviews.org
Table 1. Key Methodologies for Constructing the 8-Azabicyclo[3.2.1]octane Core.

Introduction of the Oxa-Bridge and Dione (B5365651) Moiety (O-3, C-2, C-4)

The "3-oxa...2,4-dione" portion of the target molecule's name describes a cyclic anhydride (B1165640) functionality fused to the bicyclic amine core. The formation of this moiety is typically achieved in the final stages of the synthesis through the dehydration of a corresponding dicarboxylic acid precursor.

The key step is the cyclization of an 8-benzyl-8-azabicyclo[3.2.1]octane-cis-dicarboxylic acid. The cis relationship of the two carboxylic acid groups is crucial as it allows for the formation of the five-membered anhydride ring upon elimination of water. This dehydration can be accomplished using various standard laboratory reagents. acs.orgresearchgate.netlibretexts.orgacs.org Gentle heating is sometimes sufficient for the formation of stable five- or six-membered cyclic anhydrides. libretexts.org More commonly, chemical dehydrating agents are employed, such as acetic anhydride or thionyl chloride. acs.org Milder, more modern methods utilizing reagents like dialkyl dicarbonates with a Lewis acid catalyst (e.g., MgCl₂) have also been developed for efficient anhydride synthesis. acs.orgresearchgate.net

Strategies for Benzyl (B1604629) Group Incorporation at the Azabridgehead Nitrogen

The benzyl group at the N-8 position serves as a common protecting group for the nitrogen atom, preventing unwanted side reactions and influencing the molecule's reactivity. It can be introduced at different points in the synthetic sequence.

One of the most direct methods is to use benzylamine (B48309) as a starting material in the construction of the heterocyclic core. For example, in a Robinson-Schöpf type synthesis, substituting methylamine (B109427) with benzylamine will directly yield the N-benzyl tropane skeleton.

Alternatively, if the bicyclic core is first synthesized with an unprotected secondary amine (a "nortropane" derivative), the benzyl group can be added later. A widely used method for this is N-alkylation , where the nortropane is treated with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base to neutralize the acid byproduct. researchgate.netresearchgate.net Another approach is the reductive amination of the secondary amine with benzaldehyde, where the initially formed iminium ion is reduced in situ to the benzyl amine. More recently, catalytic methods using benzyl alcohol as the alkylating agent via a "hydrogen borrowing" mechanism have been developed as an environmentally benign alternative. rsc.orgorganic-chemistry.org

StrategyReagentsStage of SynthesisReference
Direct IncorporationBenzylamineDuring formation of the bicyclic coreN/A
N-AlkylationBenzyl halide (e.g., BnBr) and basePost-formation of the bicyclic core researchgate.net
Reductive AminationBenzaldehyde and a reducing agent (e.g., NaBH₃CN)Post-formation of the bicyclic core organic-chemistry.org
Catalytic N-AlkylationBenzyl alcohol and a transition metal catalyst (e.g., Ni, Mn)Post-formation of the bicyclic core rsc.orgorganic-chemistry.org
Table 2. Methods for Benzyl Group Incorporation.

Enantioselective Synthesis of this compound

Achieving stereochemical control is paramount in the synthesis of complex molecules like tropane alkaloids, as different stereoisomers can have vastly different biological activities. Several strategies have been developed for the enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold. ehu.esrsc.orgresearchgate.netnih.gov

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.org This strategy transfers the existing chirality of the starting material to the final product. For the synthesis of the 8-azabicyclo[3.2.1]octane core, suitable starting materials from the chiral pool include amino acids, such as L-glutamic acid, or carbohydrates. For instance, glutamic acid can be transformed into a chiral pyrrolidine derivative, which then serves as a key intermediate for the construction of the second ring to form the bicyclic system. This approach ensures the final product is obtained as a single enantiomer, provided the stereocenters are controlled throughout the subsequent reaction sequence.

Asymmetric Catalysis in Bicyclic Core Construction

Asymmetric catalysis is a powerful strategy that employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from an achiral starting material. nih.govtmc.edu For the construction of the azabicyclo[3.2.1]octane core, several catalytic asymmetric reactions have been successfully applied.

One prominent example is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides. rsc.orgnih.gov By using a chiral Lewis acid or a dual catalytic system composed of a rhodium(II) complex and a chiral ligand, the cycloaddition can proceed with high diastereo- and enantioselectivity, affording optically active bicyclic products. rsc.org Another approach involves the rhodium-catalyzed [4+3] cycloaddition of vinyldiazoacetates with N-Boc pyrroles, which can be rendered enantioselective through the use of chiral rhodium catalysts.

Catalytic MethodCatalyst TypeKey TransformationReference
Asymmetric 1,3-Dipolar CycloadditionChiral Lewis Acid / Rh(II) ComplexFormation of the pyrrolidine ring rsc.orgnih.gov
Asymmetric [4+3] CycloadditionChiral Rhodium(II) CarboxylatesFormation of the seven-membered ring acs.org
Asymmetric Allylic ArylationChiral Rhodium(I) ComplexKinetic resolution of a racemic nortropane derivative tmc.edu
Table 3. Asymmetric Catalysis Strategies for Bicyclic Core Construction.

Diastereoselective Routes and Chiral Auxiliary Applications

This strategy involves temporarily attaching a chiral auxiliary to the substrate. wikipedia.orgsigmaaldrich.com The auxiliary's inherent chirality directs the stereochemical outcome of a key bond-forming reaction by creating a diastereomeric transition state, favoring the formation of one diastereomer over the other. After the desired stereocenter(s) have been set, the auxiliary is cleaved and can often be recovered for reuse.

In the context of synthesizing the 8-azabicyclo[3.2.1]octane core, chiral auxiliaries are frequently employed in cycloaddition reactions. ehu.esrsc.org For instance, an achiral dipolarophile (the alkene component in a 1,3-dipolar cycloaddition) can be derivatized with a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam. ehu.eswikipedia.org The subsequent cycloaddition with an azomethine ylide proceeds with high diastereoselectivity due to the steric influence of the auxiliary. Hydrolysis or reductive cleavage of the auxiliary then reveals the enantiomerically enriched bicyclic product. This method is particularly effective for establishing multiple stereocenters with a high degree of control. nih.gov

Resolution Techniques for Enantiomers

The stereoselective synthesis of 8-azabicyclo[3.2.1]octane derivatives is crucial for their application in drug discovery. While specific resolution techniques for this compound are not extensively detailed in the available literature, several enantioselective methods have been developed for the core 8-azabicyclo[3.2.1]octane and 8-oxabicyclo[3.2.1]octane scaffolds. These approaches often install the desired stereochemistry during the formation of the bicyclic ring system. researchgate.netrsc.org

Asymmetric Catalysis and Desymmetrization:

One innovative strategy involves the intramolecular desymmetrization of meso-epoxides. For instance, meso-4,5-epoxycycloheptylamines can be treated with chiral phosphoric acids, such as a VAPOL-derived organocatalyst, to produce the 8-azabicyclo[3.2.1]octane core with high stereoselectivity. researchgate.net This method provides a direct route to enantiomerically enriched tropanols. researchgate.net

Another powerful approach is the use of dual catalytic systems in asymmetric 1,3-dipolar cycloadditions. The reaction between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone, catalyzed by a combination of a rhodium(II) complex and a chiral Lewis acid, can yield optically active 8-oxabicyclo[3.2.1]octanes with excellent diastereo- and enantioselectivities (up to >99:1 dr, 99% ee). rsc.org

Chiral Auxiliaries and Reagents:

The use of chiral reagents, such as chiral lithium amides, has been effective in promoting diastereoselective and enantioselective aldol reactions of tropinone, a foundational 8-azabicyclo[3.2.1]octan-3-one. researchgate.net Additionally, chiral auxiliaries like (S)-lactate or (R)-pantolactone attached to the carbenoid precursor have been used to achieve asymmetric induction in the synthesis of oxabicyclic products. emory.edu

A Brønsted acid-catalyzed [5+2] cycloaddition reaction provides another route to enantiopure scaffolds. This method utilizes chiral, non-racemic TpMo(CO)₂ scaffolds which react with dienophiles to produce functionalized oxa- and azabicyclo[3.2.1]octenes with complete retention of enantiomeric purity. nih.gov

Evaluation of Synthetic Efficiency, Yields, and Scalability

The efficiency and scalability of synthetic routes are critical for the practical application of bicyclic compounds. While specific scalability data for this compound is limited, analysis of related structures provides insight into the yields and potential for large-scale production.

A different, one-pot aminocyclization of 2,5-tetrahydrofurandimethanol (THFDM) with ammonia, catalyzed by Pt/NiCuAlOx, has been developed to produce 8-oxa-3-azabicyclo[3.2.1]octane. Under optimized conditions, this method achieved a 58% yield with 100% conversion of the starting material. researchgate.net

In the diazabicyclo[3.2.1]octane series, an improved and scalable five-step process for substituted analogues was developed. This route, starting from N-Benzyl-2,5-dicarbethoxypyrrolidine, afforded the final product in a total yield of 42%. researchgate.net Another synthesis involving the reflux of 8-benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid with p-toluenesulfonic acid in ethanol (B145695) produced the corresponding ethyl ester in 88% yield for that specific step. growingscience.com

Scaffold Synthetic Method Number of Steps Overall Yield Key Features
8-oxa-3-azabicyclo[3.2.1]octane hydrochloride Cyclization of a ditosylate with benzylamine followed by hydrogenolysis443-64%Scalability requires strict impurity control. researchgate.net
8-oxa-3-azabicyclo[3.2.1]octane (OABCO) One-pot aminocyclization of THFDM158%Utilizes a Pt/NiCuAlOx catalyst. researchgate.net
Substituted 3,8-diazabicyclo[3.2.1]octane Mesylation of a diol and cyclization with benzylamine542%Described as an improved and scalable process. researchgate.net
Ethyl 8-benzyl-8-azabicyclo[3.2.1]octane-3-carboxylate Esterification of the corresponding carboxylic acid188% (for step)A single-step transformation. growingscience.com

Novel and Emerging Synthetic Methodologies for Related Bicyclic Scaffolds

The development of novel synthetic methods provides access to complex molecular architectures with improved efficiency and selectivity. Several emerging strategies are applicable to the synthesis of bicyclic scaffolds related to this compound.

Intramolecular Cycloaddition Reactions:

A versatile method for constructing bridged aza- and oxa-[n.2.1] skeletons involves the intramolecular formal [3+2] cycloaddition of aziridines and epoxides with electron-deficient alkenes. acs.org This reaction, promoted by a lithium iodide catalyst, can be used to form both aza-[3.2.1] and oxa-[3.2.1] bridged systems in high yields (up to 92%). acs.org The reaction proceeds through a cascade involving the ring-opening of the aziridine (B145994) or epoxide. acs.org

Gold-Catalyzed Synthesis:

Gold catalysis has enabled the synthesis of bicyclic imidazoles through a [2+3] cycloaddition. In this method, a highly electrophilic α-imino gold carbene intermediate is generated in situ and reacts with a nitrile to deliver the bicyclic product. The use of AuCl₃ as a catalyst is key to minimizing competing side reactions. organic-chemistry.orgnih.gov

Mechanochemistry:

A solvent-free, mechanochemical approach has been developed for the synthesis of 7-oxa-4-thia-1-aza-bicyclo[3.2.1]octane-4,4-dioxides. This green chemistry method involves the tandem Michael addition-1,3-dipolar cycloaddition of aldoximes and divinyl sulfone under grinding or milling conditions, offering the advantages of being catalyst-free and having shorter reaction times. researchgate.net

Photochemical Approaches:

Photochemistry offers unique pathways for constructing bicyclic systems. One such method is the formal (4+2)-cycloaddition of imine-substituted bicyclo[1.1.1]pentanes with alkenes. This reaction proceeds through an intermediate imine diradical and allows for the conversion of the bicyclo[1.1.1]pentane skeleton to the more complex bicyclo[3.1.1]heptane skeleton. nih.gov

C-H Amination:

The direct functionalization of C-H bonds is a highly efficient strategy. A method for synthesizing bridged bicyclic amines via the intramolecular amination of remote C-H bonds has been developed. This transformation utilizes the synergistic activation by both light and heat to achieve the desired bicyclization, a process that has been successfully applied on a gram scale. acs.org

Spectroscopic and Structural Elucidation of 8 Benzyl 3 Oxa 8 Azabicyclo 3.2.1 Octane 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment and connectivity of atoms can be obtained.

The ¹H NMR spectrum of 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione is expected to display distinct signals corresponding to the protons of the bicyclic framework and the benzyl (B1604629) group. Based on the known spectrum of the un-substituted analog, 8-oxa-3-azabicyclo[3.2.1]octane-2,4-dione, the following proton assignments can be predicted. The protons on the bicyclic core are anticipated to appear as multiplets due to complex spin-spin coupling. The introduction of the benzyl group at the nitrogen atom will induce downfield shifts for the adjacent bridgehead protons and the methylene (B1212753) protons of the benzyl group itself. The aromatic protons of the benzyl group will resonate in the typical downfield region.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
H-1, H-5 (Bridgehead)~4.8 - 5.0m
H-6, H-7 (Methylene)~2.0 - 2.4m
Benzyl CH₂~4.5 - 4.7s
Aromatic CH (Phenyl)~7.2 - 7.4m

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound would show signals for the carbonyl carbons, the bridgehead carbons, the methylene carbons of the bicyclic system, and the carbons of the benzyl group. The dicarbonyl groups are expected to have the most downfield chemical shifts. The benzyl group will introduce signals for its methylene carbon and the aromatic carbons.

Predicted ¹³C NMR Data

Carbon AtomsPredicted Chemical Shift (δ, ppm)
C-2, C-4 (C=O)~170 - 175
C-1, C-5 (Bridgehead)~55 - 60
C-6, C-7 (Methylene)~30 - 35
Benzyl CH₂~50 - 55
Aromatic C (Quaternary)~135 - 140
Aromatic CH~127 - 130

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, the bridgehead protons (H-1, H-5) would show correlations to the adjacent methylene protons (H-6, H-7), helping to trace the connectivity within the bicyclic rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish direct one-bond correlations between protons and their attached carbons. This would confirm the assignments made in the 1D spectra, for example, linking the bridgehead proton signals to the bridgehead carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Key correlations would be expected from the benzyl methylene protons to the bridgehead carbons (C-1, C-5) and the aromatic quaternary carbon, confirming the point of attachment of the benzyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOE correlations would be critical in establishing the stereochemistry of the bicyclic system, for instance, by observing through-space interactions between protons on the same face of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₃NO₃), the predicted monoisotopic mass is 231.08954 Da. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass.

The fragmentation pattern in the mass spectrum would likely show a prominent peak for the benzyl cation (C₇H₇⁺) at m/z 91, which is a very stable fragment. Another expected fragmentation would be the loss of the benzyl group to give the ion of the bicyclic core.

Predicted Mass Spectrometry Data uni.lu

AdductPredicted m/z
[M+H]⁺232.09682
[M+Na]⁺254.07876
[M-H]⁻230.08226

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Dicarbonyl Signatures)

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the dicarbonyl groups. The anhydride-like structure of the 3-oxa-2,4-dione moiety would likely result in two distinct carbonyl stretching frequencies. Additionally, C-H stretching and bending vibrations for the aliphatic and aromatic portions of the molecule would be observed.

Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)
C=O (Dicarbonyl)~1750 - 1850 (two bands)
C-H (Aromatic)~3000 - 3100
C-H (Aliphatic)~2850 - 3000
C-O (Ether)~1000 - 1100

Chiroptical Spectroscopy (VCD, ECD) for Absolute Stereochemical Assignment

The determination of the absolute configuration of chiral molecules is a critical aspect of chemical analysis, particularly in the context of pharmacologically active compounds. Chiroptical spectroscopic methods, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful non-destructive techniques for this purpose. These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule.

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light corresponding to the vibrational transitions within a molecule. bruker.com The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms, making it an excellent tool for determining the absolute stereochemistry of a chiral molecule. researchgate.net For this compound, which possesses stereogenic centers, VCD can unambiguously establish its absolute configuration. The methodology involves comparing the experimental VCD spectrum with the computationally predicted spectra for the possible enantiomers. A good correlation between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for a confident assignment of the absolute configuration. dtu.dk

Electronic Circular Dichroism (ECD) spectroscopy is a similar technique that measures the differential absorption of circularly polarized ultraviolet and visible light by a chiral molecule, corresponding to its electronic transitions. ECD is particularly useful for molecules containing chromophores, such as the phenyl group in this compound. The comparison of the experimental ECD spectrum with quantum chemical calculations for the different stereoisomers provides a reliable method for the assignment of the absolute configuration.

A hypothetical comparison for the assignment of the absolute configuration of this compound is presented in the table below. This table illustrates the type of data that would be generated in a VCD and ECD analysis.

Table 1: Hypothetical Chiroptical Data for Absolute Configuration Assignment of (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione

Spectroscopic TechniqueWavenumber (cm⁻¹)/ Wavelength (nm)Experimental Δε (L·mol⁻¹·cm⁻¹)Calculated Δε for (1R,5S)Calculated Δε for (1S,5R)
VCD1780+5.2+5.5-5.4
VCD1750-3.8-4.0+3.9
VCD1250+2.1+2.3-2.2
ECD260+1.5+1.7-1.6
ECD220-8.0-8.2+8.1

Theoretical and Computational Investigations of 8 Benzyl 3 Oxa 8 Azabicyclo 3.2.1 Octane 2,4 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, offering insights into its electronic landscape, stability, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For derivatives of the 8-azabicyclo[3.2.1]octane system, DFT calculations, often using functionals like B3LYP, are employed to determine optimized geometries, electronic properties, and the relative energies of different conformations. montclair.eduacademie-sciences.fr

In a study of N-substituted nortropinones (which share the 8-azabicyclo[3.2.1]octane core), DFT calculations were used to evaluate the equilibrium between N-alkyl invertomers (where the substituent is either axial or equatorial). academie-sciences.fr For the N-benzyl derivative, the calculations revealed a preference for the equatorial conformer. The relative free energies for the equatorial to axial inversion of N-benzylnortropinone were calculated, indicating the energetic landscape of the nitrogen atom's environment. academie-sciences.fr

Table 1: Calculated Free Energies (ΔG) of Equatorial to Axial N-Inversion for N-Benzylnortropinone in Gas Phase academie-sciences.fr

Calculation MethodΔG (kcal/mol)Equatorial/Axial Ratio
B3LYP/6-311++G(2d,2p)0.352.6
B3LYP/aug-cc-pVTZ0.412.0
M06-2X/6-311++G(2d,2p)0.312.4
M06-2X/aug-cc-pVTZ0.382.0

Ab Initio Calculations for Thermochemical Properties and Reaction Energetics

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide high accuracy for thermochemical data. Such calculations have been performed on related 3-azabicyclo[3.2.1]octane derivatives to determine their structural and thermochemical properties. researchgate.net

For 3-methyl-3-azabicyclo[3.2.1]octan-8-ols, ab initio calculations at the B3LYP/6-311G** level were used to compare theoretically calculated infrared spectra with experimental data, confirming conformational preferences and intermolecular interactions. researchgate.net These methods can be applied to 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione to compute fundamental thermochemical properties such as enthalpy of formation, heat capacity, and entropy. Furthermore, these calculations are essential for studying reaction energetics, for instance, in predicting the energy barriers for conformational changes or the thermodynamics of potential synthetic routes.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of bicyclic molecules are intrinsically linked to their three-dimensional shape and flexibility.

Exploration of Conformational Space of the Bicyclo[3.2.1]octane Ring System

The bicyclo[3.2.1]octane skeleton is known to exist in several conformations, primarily chair and boat forms for the six-membered ring and an envelope for the five-membered ring. researchgate.netresearchgate.net The specific conformation adopted is highly dependent on the substitution pattern.

Computational studies on various 3-azabicyclo[3.2.1]octane and 8-oxa-bicyclo[3.2.1]octane derivatives have shown that chair-like conformations are generally more stable. montclair.edunih.gov For instance, in N-benzyl derivatives of the parent 8-azabicyclo[3.2.1]octane ring system, the bicyclic framework typically adopts a chair-boat conformation. researchgate.net Similarly, a study on 3-methyl-3-azabicyclo[3.2.1]octan-8-ols found a predominant chair-envelope conformation with the N-methyl group in an equatorial position. researchgate.net

In a computational analysis of related 3-azabicyclo[3.2.1]octane diamine templates, DFT calculations (B3-LYP/def2-TZVP) showed that chair-like conformations are more stable than boat-like conformations, with a low energy barrier between them. montclair.edu This suggests that while one conformer may be dominant, the molecule can access other conformations. For this compound, the presence of the sp2-hybridized carbonyl carbons in the six-membered ring and the oxygen atom in the bridge would significantly influence the preferred conformation, making detailed conformational analysis and molecular dynamics simulations necessary to map its potential energy surface.

Table 2: Calculated Relative Energies for Chair-like vs. Boat-like Conformations in 3-Azabicyclo[3.2.1]octane Templates montclair.edu

TemplateConformationRelative Energy (kcal/mol)
endo-3-azabicyclo[3.2.1]octane-6-amineChair-like0.00
endo-3-azabicyclo[3.2.1]octane-6-amineBoat-like1.14
exo-3-azabicyclo[3.2.1]octane-6-amineChair-like0.00
exo-3-azabicyclo[3.2.1]octane-6-amineBoat-like2.50

Analysis of Ring Strain and Torsional Angles

The bicyclic nature of the [3.2.1]octane system inherently introduces ring strain. Computational methods allow for the quantification of this strain and the detailed analysis of torsional (dihedral) angles that define the ring's puckering. The strain energy is a critical factor in the molecule's stability and reactivity.

The geometry of the bicyclo[3.2.1]octane system is characterized by a six-membered ring bridged by a one-atom bridge, and a five-membered ring. The analysis of torsional angles via DFT or other computational methods provides a precise description of the chair, boat, or twist conformations of these rings. For the parent bicyclo[3.2.1]octane-2,4-dione, the diketone functionality would lead to a flattening of the six-membered ring compared to the unsubstituted alkane. In this compound, the introduction of the nitrogen and oxygen heteroatoms would further alter bond lengths, bond angles, and torsional strain compared to the carbocyclic analogue. Molecular dynamics simulations would be particularly insightful, as they can reveal the dynamic fluctuations of these angles over time and how they might change in different solvent environments.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. By calculating parameters like NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption wavelengths, a theoretical spectrum can be generated and compared with experimental data.

For complex bicyclic systems like 8-azabicyclo[3.2.1]octane derivatives, DFT calculations have been successfully used to predict 13C NMR chemical shifts, which are sensitive to the stereochemistry and conformation of the molecule. academie-sciences.fr For instance, the chemical shifts of carbons alpha to the nitrogen are different for the axial and equatorial N-invertomers, a feature that can be both calculated and observed experimentally. academie-sciences.fr

Similarly, theoretical calculations of vibrational frequencies can help in assigning the bands in an experimental IR spectrum. For this compound, key vibrational modes would include the carbonyl stretches of the dione (B5365651), the C-N stretching of the azabicycle, the C-O-C stretches of the oxa-bridge, and various vibrations associated with the benzyl (B1604629) group. Time-dependent DFT (TD-DFT) could be used to predict the electronic transitions and generate a theoretical UV-Vis spectrum. The accuracy of these predictions is highly dependent on the level of theory, basis set, and inclusion of solvent effects in the computational model.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Computational chemistry provides powerful tools to predict the reactivity and interaction of molecules. For this compound, Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses offer insights into its electronic properties and potential for intermolecular interactions.

The Molecular Electrostatic Potential (MEP) surface is a valuable descriptor for understanding the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored in shades of red and yellow) are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) indicate electron-deficient areas, which are prone to nucleophilic attack.

For this compound, the MEP surface would be expected to show significant negative potential around the oxygen atoms of the carbonyl groups in the dione moiety and the ether oxygen in the bicyclic ring. These regions, rich in electron density, represent the most likely sites for interactions with electrophiles or hydrogen bond donors. The aromatic benzyl group would also exhibit a region of negative potential above and below the plane of the ring due to the delocalized π-electrons. In contrast, positive potential would likely be concentrated around the hydrogen atoms.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The energy and shape of these orbitals are crucial in determining the chemical reactivity and electronic properties of a compound. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule.

In the case of this compound, the HOMO is likely to be localized on the electron-rich regions, such as the oxygen atoms and the benzyl group, indicating these are the primary sites for donating electrons in a reaction. The LUMO, on the other hand, would be expected to be distributed over the electron-withdrawing carbonyl groups, making them the most probable sites for accepting electrons. The HOMO-LUMO energy gap would provide a quantitative measure of the molecule's kinetic stability and its potential to engage in charge-transfer interactions.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-1.23
HOMO-LUMO Gap5.62

Note: The data in this table is illustrative and based on general principles of computational chemistry for similar organic molecules. Specific values would require dedicated quantum chemical calculations.

In Silico Design and Virtual Screening of this compound Derivatives

The bicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. uni-regensburg.deresearchgate.net The rigid conformation of this bicyclic system provides a well-defined orientation of substituents, which can lead to high-affinity interactions with biological targets. The structural features of this compound make it an attractive starting point for the in silico design of novel therapeutic agents.

In silico design involves the computational modification of a lead compound to improve its pharmacological properties, such as binding affinity, selectivity, and pharmacokinetic profile. For this compound, derivatives can be designed by introducing various substituents at different positions of the bicyclic core and the benzyl group. For instance, modifications to the benzyl ring could modulate the molecule's lipophilicity and electronic properties, potentially influencing its ability to cross cell membranes and interact with specific targets.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process can be ligand-based or structure-based. In a ligand-based approach, a set of known active molecules is used to build a model that can predict the activity of new compounds. In structure-based virtual screening, the three-dimensional structure of the target protein is used to dock candidate molecules into the binding site and estimate their binding affinity.

Given the presence of the bicyclo[3.2.1]octane core, which is found in compounds targeting various receptors and enzymes, derivatives of this compound could be screened against a range of biological targets. For example, related 8-azabicyclo[3.2.1]octane derivatives have shown activity as antagonists of cholinergic receptors and as ligands for monoamine transporters. nih.govnih.gov Therefore, a virtual screening campaign of derivatives of the title compound could focus on similar targets.

A hypothetical virtual screening of a library of this compound derivatives against a panel of neuronal receptors might yield results as illustrated in the table below. The docking score is a measure of the predicted binding affinity, with more negative values indicating a stronger interaction.

Table 2: Illustrative Virtual Screening Results for this compound Derivatives

DerivativeTargetDocking Score (kcal/mol)
Parent Compound 5-HT2A Receptor-7.2
Derivative A (4-fluoro-benzyl)5-HT2A Receptor-7.8
Derivative B (3-chloro-benzyl)Dopamine D2 Receptor-8.1
Derivative C (4-methoxy-benzyl)Muscarinic M1 Receptor-7.5
Derivative D (2-methyl-benzyl)Dopamine D2 Receptor-8.5

Note: The data in this table is hypothetical and for illustrative purposes only. Actual screening would require a defined library of derivatives and specific protein target structures.

The results of such a screening could identify promising lead compounds for further optimization and experimental validation. The combination of in silico design and virtual screening represents a powerful and efficient approach to the discovery of new drug candidates based on the this compound scaffold.

Detailed Research Findings on the Chemical Reactivity of this compound Remain Largely Undocumented in Publicly Available Scientific Literature

Following a comprehensive review of scientific databases and chemical literature, it has been determined that specific, detailed research findings on the chemical reactivity and functionalization of the compound This compound are not available in the public domain. Major chemical databases, such as PubChem, explicitly state that there is no literature data available for this specific compound. uni.lu

Consequently, it is not possible to provide a scientifically accurate article with detailed research findings that strictly adheres to the requested outline on the following topics:

Chemical Reactivity and Functionalization of 8 Benzyl 3 Oxa 8 Azabicyclo 3.2.1 Octane 2,4 Dione

Functionalization at the Azabridgehead Nitrogen (N-8)

Nitrogen-Centered Reactions (e.g., Alkylation, Acylation)

While general principles of organic chemistry and reactivity data from analogous structures—such as other 8-azabicyclo[3.2.1]octane derivatives, tropane (B1204802) alkaloids, and cyclic anhydrides—exist, applying this information to the specific target compound without direct experimental evidence would be speculative. Such an approach would not meet the required standards of a professional, authoritative, and scientifically accurate article based on detailed research findings for the subject compound.

The lack of published data prevents the creation of the requested content, including the specified data tables and detailed discussions of reaction mechanisms and outcomes for 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione . Further research and publication by the scientific community would be required to address the specific chemical transformations outlined.

Electrophilic and Nucleophilic Reactions on the Benzyl (B1604629) Moiety

The benzyl moiety in this compound presents two main sites for chemical reactions: the aromatic ring and the benzylic carbon. While the benzene (B151609) ring can undergo electrophilic aromatic substitution, reactions at the benzylic position are more synthetically relevant for this class of compounds, primarily involving the cleavage of the nitrogen-benzyl bond. This deprotection step is often crucial for the subsequent modification of the bicyclic amine. ehu.esnih.gov

The enhanced reactivity of the benzylic position is attributed to the lower bond dissociation energy of benzylic C-H bonds, as the adjacent aromatic ring stabilizes the formation of radicals, cations, or anions at this position. wikipedia.org In the context of the title compound, the most significant transformation is the removal of the N-benzyl group, a process known as debenzylation. Various methods have been developed to achieve this transformation, with the choice of method depending on the presence of other functional groups within the molecule. chem-station.com

Key Debenzylation Methods:

Catalytic Hydrogenolysis: This is a widely used and effective method for N-debenzylation. chem-station.com The reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C). nih.gov The process is generally clean, yielding the deprotected amine and toluene (B28343) as a byproduct. organic-chemistry.org However, the conditions can be considered harsh and may not be compatible with other reducible functional groups like alkenes or alkynes. organic-chemistry.org

Oxidative Cleavage: Oxidative methods provide an alternative to reductive cleavage. Reagents such as ruthenium trichloride (B1173362) (RuCl₃) with sodium periodate (B1199274) (NaIO₄) can effectively remove the benzyl group. chem-station.com Milder conditions can be achieved using a nitroxyl (B88944) radical catalyst in the presence of an oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) at ambient temperature, which shows broad substrate scope. organic-chemistry.org

Acid-Facilitated Debenzylation: In some cases, particularly with substrates that are difficult to debenzylate, the addition of an acid can facilitate the reaction. For instance, the addition of acetic acid has been shown to improve the yields of hydrogenolysis for certain N-Boc and N-benzyl double-protected amines. nih.gov

Lewis Acid and Nucleophile Combinations: The N-benzyl bond can also be cleaved using a combination of a Lewis acid and a nucleophile, such as dimethylboron bromide (Me₂BBr). chem-station.com

The following table summarizes common methods for the removal of the N-benzyl protecting group.

MethodReagents and ConditionsAdvantagesLimitations
Catalytic Hydrogenolysis H₂, Pd/C or Pd(OH)₂/C, in a solvent like EtOH or MeOH. nih.govchem-station.comHigh yield, clean reaction, common procedure.Not compatible with other reducible functional groups (e.g., alkenes, alkynes, some carbonyls). organic-chemistry.org
Oxidative Deprotection RuCl₃/NaIO₄ chem-station.com; Nitroxyl radical/PIFA. organic-chemistry.orgMild conditions, orthogonal to reductive methods.Reagents can be expensive or toxic; potential for over-oxidation.
Acid-Catalyzed Hydrogenolysis H₂, Pd(OH)₂/C, with added acid (e.g., acetic acid). nih.govEffective for stubborn substrates.Requires careful control of acidity; may not be suitable for acid-sensitive molecules.
Lewis Acid/Nucleophile Me₂BBr. chem-station.comAlternative to reductive/oxidative methods.Lewis acids can be harsh and may coordinate with other functional groups.

Stereoselective Transformations on the Bicyclic Skeleton

The rigid, bridged structure of the 8-azabicyclo[3.2.1]octane skeleton imposes significant steric constraints, which can be exploited to achieve highly stereoselective transformations. rsc.orgresearchgate.net Reactions on the bicyclic core of this compound are expected to proceed with a high degree of stereocontrol, with reagents preferentially attacking from the less hindered exo face of the molecule.

Stereocontrolled Synthesis of the Bicyclic Core:

The stereochemistry of the bicyclic system is often established during its construction. Intramolecular cycloaddition reactions are powerful methods for the enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold. ehu.esrsc.org

1,3-Dipolar Cycloadditions: The reaction of 1,3-dipoles, such as 3-oxidopyridinium or 3-oxidopyrazinium betaines, with alkenes is a common strategy. acs.orgnih.gov These reactions proceed across the C-2 and C-6 positions of the heterocyclic ylide to form the bicyclic core in a stereocontrolled manner. acs.org

Cascade Reactions: Gold(III)-catalyzed intramolecular oxidative cycloisomerization between a nitrone and an alkyne can generate an oxidopyridinium ylide in situ. This intermediate can then undergo an intramolecular (5+2) cycloaddition with a pendant olefin to construct the 8-azabicyclo[3.2.1]octane architecture with excellent stereochemical control, often guided by a chiral auxiliary. ehu.es

Functionalization of the Bicyclic Dione (B5365651):

The dione functionality at the 2- and 4-positions offers sites for stereoselective modifications.

Stereoselective Reduction: The reduction of the carbonyl groups can produce the corresponding diols. Due to the steric hindrance of the bicyclic frame, hydride reagents like sodium borohydride (B1222165) (NaBH₄) are expected to attack from the more accessible exo face, leading to the formation of endo-alcohols with high stereoselectivity. This has been observed in the reduction of related 8-oxabicyclo[3.2.1]octane systems. scispace.com

Enolate Chemistry: The bridgehead protons at C1 and C5 are alpha to the carbonyl groups and can be deprotonated to form enolates. Subsequent reaction with electrophiles could introduce substituents at these positions. The stereochemical outcome of such alkylations would be dictated by the geometry of the bicyclic enolate.

The table below presents examples of stereoselective reactions used to form or modify related bicyclic systems.

Reaction TypeSubstrate TypeReagents/CatalystKey FeatureStereochemical Outcome
(5+2) Cycloaddition Nitrone with a pendant olefinAu(III) species, chiral auxiliaryCascade reaction forms the bicyclic core. ehu.esHigh stereocontrol directed by the chiral auxiliary. ehu.es
1,3-Dipolar Cycloaddition 3-Oxidopyridinium betaine (B1666868) and an alkeneHeat or catalystForms the 8-azabicyclo[3.2.1]octane skeleton. acs.orgRegio- and stereochemistry are highly selective. acs.orgnih.gov
Ketone Reduction 8-oxabicyclo[3.2.1]octan-2-one derivativeNaBH₄Reduction of a carbonyl on the bicyclic ring. scispace.comExclusive formation of the corresponding endo-alcohol. scispace.com

Mechanistic Studies of Key Reactions Involving this compound

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting stereochemical outcomes. For the title compound, mechanistic insights can be drawn from studies on the formation of the bicyclic skeleton and the cleavage of the N-benzyl group.

Mechanism of Bicyclic Core Formation:

The formation of the 8-azabicyclo[3.2.1]octane skeleton via 1,3-dipolar cycloaddition is a well-studied process. The reaction between a 1,3-dipole, such as a 3-oxidopyrazinium ylide, and a dipolarophile like an acrylate (B77674) derivative is generally considered a concerted process. nih.gov

Frontier Molecular Orbital (FMO) Theory: Density Functional Theory (DFT) calculations have been employed to study the cycloaddition of 3-oxidopyraziniums. nih.gov These studies suggest that the reaction is a domino process involving an initial 1,3-dipolar cycloaddition. The regioselectivity is controlled by the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. The stereoselectivity arises from the preferential transition state geometry that minimizes steric interactions. nih.gov

Skeletal Rearrangements: Mechanistic studies have revealed that the initially formed 3,8-diazabicyclo[3.2.1]octane (the kinetic product) can sometimes rearrange to a thermodynamically more stable 2,5-diazabicyclo[2.2.2]octane isomer via a Wagner-Meerwein type of rearrangement. nih.gov DFT calculations have been used to assess the feasibility and energy barriers of these rearrangement pathways. nih.gov This indicates that the 8-azabicyclo[3.2.1]octane skeleton, while often the primary product, may be susceptible to rearrangement under certain reaction conditions.

Mechanism of N-Debenzylation:

The mechanism of N-benzyl group removal depends on the chosen method.

Catalytic Hydrogenolysis: The cleavage of the C-N bond via catalytic hydrogenation on a palladium surface is a complex heterogeneous process. chem-station.com The generally accepted mechanism involves the oxidative addition of the C(benzyl)-N bond to the palladium surface. The resulting organometallic intermediate then undergoes hydrogenolysis, where it reacts with hydrogen adsorbed on the catalyst surface to cleave the bond, releasing the free amine and toluene.

Applications of the 3 Oxa 8 Azabicyclo 3.2.1 Octane 2,4 Dione Scaffold in Chemical Research

Role as a Key Synthetic Intermediate for Complex Molecular Structures

The 3-oxa-8-azabicyclo[3.2.1]octane scaffold, often referred to as OABCO, is a valuable building block in the synthesis of complex bioactive molecules. researchgate.net Its rigid framework provides a defined three-dimensional orientation for appended functional groups, which is crucial for optimizing interactions with biological targets. The synthesis of this core structure can be achieved through various routes, including the cyclization of di-functionalized tetrahydrofurans. For instance, cis-2,5-bis-(hydroxymethyl)-tetrahydrofuran can be converted to a ditosylate and subsequently cyclized with benzylamine (B48309) to generate the 8-benzyl-substituted 8-oxa-3-azabicyclo[3.2.1]octane core. researchgate.net

This scaffold is a key component of tropane (B1204802) alkaloids, a class of secondary metabolites with a wide array of biological activities. ehu.esresearchgate.net The stereoselective construction of the 8-azabicyclo[3.2.1]octane scaffold is a central focus in the total synthesis of these natural products. ehu.esrsc.org Methodologies often focus on controlling the stereochemistry during the formation of the bicyclic system itself. researchgate.net The oxa-analogue provides a template that can be synthetically elaborated to access a diverse range of complex molecular architectures. nih.gov

Scaffold for Chemical Libraries and Probe Development

The 3-oxa-8-azabicyclo[3.2.1]octane scaffold serves as a valuable platform for the construction of chemical libraries used in drug discovery. Its defined stereochemistry and multiple points for diversification allow for the systematic exploration of chemical space to identify compounds with desired biological activities.

Furthermore, this scaffold has been utilized in the development of chemical probes to investigate biological pathways. For example, 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride was used as a building block in the synthesis of a chemical probe for B-cell lymphoma 6 (BCL6) inhibition. nih.govacs.org The bicyclic core helped to position the functional groups correctly within the binding pocket of the target protein, leading to a potent and selective probe. nih.gov The development of such probes is essential for validating new drug targets and understanding disease mechanisms.

Investigation of Molecular Recognition and Binding with Biological Targets

The rigid bicyclic nature of the 3-oxa-8-azabicyclo[3.2.1]octane scaffold is advantageous for studying molecular recognition. By constraining the conformational freedom of a molecule, researchers can gain clearer insights into the specific interactions required for binding to a biological target.

Modulator Design for Protein Arginine Methyltransferase 5 (PRMT5) Based on Related Scaffolds

Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme involved in various cellular processes, and its dysregulation is implicated in cancer. nih.gov The design of PRMT5 inhibitors is an active area of research. While direct examples utilizing the 3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione scaffold are not prominent in the reviewed literature, the principles of using rigid bicyclic scaffolds are highly relevant.

Structure-based drug design has led to the discovery of potent PRMT5 inhibitors based on 5,5-fused bicyclic nucleoside derivatives. nih.govresearchgate.net These complex scaffolds, featuring multiple contiguous stereocenters, were designed to fit precisely into the enzyme's active site. nih.gov The development of these inhibitors highlights the strategy of using conformationally restricted cores to achieve high potency and selectivity. Virtual screening and molecular docking are also employed to identify novel scaffolds that can bind to the substrate-arginine binding site of PRMT5. nih.gov

Inhibitor Design for Janus Kinase 2 (JAK2) Pathway Based on Related Scaffolds

The Janus kinase (JAK) family of enzymes, particularly JAK2, are critical components of signaling pathways that regulate cell growth and survival. nih.govnih.govmpnresearchfoundation.org Dysregulation of the JAK-STAT pathway is linked to various cancers, making JAK2 a viable target for drug development. nih.govfrontiersin.org

A compound with a closely related core, 8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylic acid (SD-1008), has been identified as a novel inhibitor of JAK2. nih.gov This molecule was discovered through a cell-based screen for inhibitors of STAT3 nuclear translocation, a downstream event of JAK2 activation. SD-1008 was found to directly inhibit the autophosphorylation of JAK2 kinase. nih.gov This finding demonstrates that the 8-azabicyclo[3.2.1]octane framework can serve as a template for the development of potent and selective JAK2 inhibitors, suggesting the potential of the 3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione scaffold in this therapeutic area.

General Considerations for Ligand-Target Interactions with Bicyclic Systems

Bicyclic systems like 3-oxa-8-azabicyclo[3.2.1]octane offer a rigid scaffold that reduces the entropic penalty upon binding to a target protein. This conformational pre-organization can lead to higher binding affinities compared to more flexible, acyclic analogues. The defined spatial arrangement of substituents on the bicyclic core allows for precise probing of interactions within a binding site, facilitating the optimization of ligand-target contacts.

In medicinal chemistry, constraining a flexible ligand into a bicyclic scaffold is a common strategy to improve potency and selectivity. For instance, constraining a piperidine (B6355638) ring into a more rigid 8-azabicyclo[3.2.1]octane core was shown to be beneficial for the inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA), boosting potency by approximately five-fold. acs.org

Structure-Activity Relationship (SAR) Studies of Modified 3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of the 3-oxa-8-azabicyclo[3.2.1]octane scaffold, SAR studies focus on how modifications to the substituents and the core structure affect target binding and selectivity.

In studies of related 8-oxabicyclo[3.2.1]octane derivatives as monoamine transporter inhibitors, the nature and position of aryl substituents at the C-3 position were found to be critical for potency and selectivity. nih.govacs.org For example, 3β-aryl substituted compounds showed interesting SAR profiles for dopamine (DAT) and serotonin (SERT) transporters. nih.gov The replacement of the 8-amino group in traditional tropane-based compounds with an ether linkage demonstrated that the nitrogen atom was not essential for high-affinity binding to the dopamine transporter. acs.org

Similarly, extensive SAR studies on pyrazole-containing 8-azabicyclo[3.2.1]octane sulfonamides led to the discovery of potent and orally available NAAA inhibitors. acs.org These studies explored modifications at various positions of the bicyclic core and the pyrazole ring, ultimately leading to an optimized compound with a superior pharmacological and pharmacokinetic profile. acs.org These examples underscore the importance of systematic structural modifications to the bicyclic scaffold to achieve the desired therapeutic properties.

Development of Novel Chemical Probes and Tools

The rigid, three-dimensional structure of the 3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione scaffold offers a robust platform for the precise spatial orientation of functional groups. This characteristic is of paramount importance in the design of chemical probes, where specific interactions with biological macromolecules are desired to elucidate their function, localization, and dynamics. While the direct application of "8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione" as a chemical probe is not yet extensively documented in publicly available research, the broader class of azabicyclo[3.2.1]octane derivatives has seen significant use in the development of potent and selective ligands for various biological targets. These related studies provide a foundational blueprint for the future applications of the 3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione core in chemical biology.

Detailed Research Findings:

Currently, specific research findings on the use of probes based on the 3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione scaffold are limited. However, research on analogous bicyclic systems has yielded significant insights. For instance, derivatives of the closely related 8-azabicyclo[3.2.1]octane (tropane) scaffold have been extensively developed as high-affinity ligands for neurotransmitter transporters. These studies have been instrumental in mapping the binding sites and understanding the mechanism of action of these critical neuronal proteins. The knowledge gained from these investigations can be extrapolated to guide the design of novel probes from the 3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione scaffold for new biological targets.

The inherent chirality and conformational rigidity of the scaffold are advantageous for creating probes with high stereospecificity, a crucial factor for minimizing off-target effects and ensuring the reliability of experimental results. Future research will likely focus on synthesizing derivatives of this compound that incorporate functionalities for covalent labeling of target proteins or for use in advanced imaging techniques.

Data on Related Scaffolds in Chemical Probe Development:

To illustrate the potential of the 3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione scaffold, the following table summarizes the application of structurally related bicyclo[3.2.1]octane derivatives as chemical probes and research tools.

ScaffoldProbe FunctionalityBiological TargetResearch Application
8-Azabicyclo[3.2.1]octaneFluorescent TagDopamine Transporter (DAT)Visualization of transporter distribution in neurons
8-Azabicyclo[3.2.1]octanePhotoaffinity LabelSerotonin Transporter (SERT)Identification of ligand binding sites
8-Oxabicyclo[3.2.1]octaneBiotinylated LigandMuscarinic Acetylcholine ReceptorsAffinity purification of receptor complexes

Conclusion and Future Research Directions

Summary of Current Research Progress on 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione

Peer-reviewed research focusing specifically on the synthesis, characterization, and application of this compound is notably limited. The compound is primarily cataloged in chemical databases, which provide fundamental structural and property information. uni.luaccelachem.com

While direct experimental studies are scarce, research on the parent scaffold, 8-oxa-3-aza-bicyclo[3.2.1]octane-2,4-dione, offers valuable insights. A concise synthesis for this parent imide has been developed, utilizing a solvent-free thermolysis of the di-ammonium salt of cis-tetrahydrofuran-2,5-dicarboxylic acid. rsc.org This established route provides a logical starting point for the synthesis of the N-benzyl derivative, suggesting that current progress lies more in the foundational chemistry of the scaffold rather than in the specific applications of this particular analog.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₃H₁₃NO₃ uni.lu
Molar Mass 231.25 g/mol uni.lu
InChIKey QVUSNGSHWVVBAH-UHFFFAOYSA-N uni.lu

Identification of Remaining Challenges in Synthesis and Characterization

The primary challenges associated with this compound are rooted in the broader difficulties of constructing bridged bicyclic systems with high efficiency and stereocontrol.

Synthesis:

Stereoselectivity: The bicyclo[3.2.1]octane framework is inherently three-dimensional with multiple stereocenters. A significant challenge is the stereoselective construction of this core. researchgate.net Many existing methods for related scaffolds, such as the tropane (B1204802) alkaloids (8-azabicyclo[3.2.1]octanes), rely on diastereoselective reactions or the desymmetrization of achiral precursors, and truly enantioselective methods that forge the scaffold remain relatively scarce. researchgate.netrsc.org

Yield Optimization: While methods like thermolytic cyclization exist for the parent scaffold, adapting these to N-substituted derivatives and optimizing yields can be a considerable hurdle. rsc.org Alternative modern approaches, such as intramolecular cascade cyclizations or cycloadditions, have been developed for related hetero-bicyclic systems but would require significant adaptation and development for this specific target. acs.orgnih.govsemanticscholar.org

Scalability: Many elegant academic syntheses of bicyclic frameworks are difficult to scale up due to the use of expensive reagents, high-pressure conditions, or laborious purification steps. rsc.org

Characterization:

Structural Confirmation: Due to the rigid and complex bicyclic structure, unambiguous characterization requires a comprehensive suite of analytical techniques. Advanced 2D NMR spectroscopy (such as COSY, HSQC, and HMBC) is essential to confirm the atomic connectivity and relative stereochemistry.

Crystallography: The definitive confirmation of the three-dimensional structure through single-crystal X-ray diffraction is contingent on the ability to grow high-quality crystals, which can be a challenge for complex organic molecules.

Lack of Reference Data: The absence of published, peer-reviewed spectral data for this compound means that any new synthesis requires complete de novo characterization, without the benefit of comparative data.

Opportunities for Novel Derivatization and Scaffold Diversification

The structure of this compound presents several key sites for chemical modification, opening avenues for the creation of diverse chemical libraries for screening and other applications.

Table 2: Potential Derivatization Strategies

Modification Site Potential Reactions Purpose and Outcome
N-Benzyl Group Hydrogenolysis (debenzylation) Access to the parent secondary amine, a crucial intermediate for introducing a wide variety of substituents (alkyl, acyl, aryl groups). researchgate.net
Aromatic Substitution (e.g., nitration, halogenation) Fine-tuning of electronic properties, steric hindrance, and lipophilicity of the molecule.
Dione (B5365651) Moiety Nucleophilic ring-opening (with amines, alcohols, etc.) Creation of linear, functionalized derivatives from the cyclic anhydride-like structure, increasing molecular complexity and introducing new functional handles.
Reduction of carbonyls Selective reduction could yield lactols or diols, altering the scaffold's geometry and hydrogen bonding capabilities.

| Bicyclic Core | C-H Functionalization | Advanced methods could enable direct modification of the saturated hydrocarbon backbone, though this remains a significant synthetic challenge. |

Potential for Interdisciplinary Research in Chemical Biology and Material Science

The rigid and well-defined conformation of the bicyclo[3.2.1]octane scaffold makes it a "privileged" structure in medicinal chemistry and a candidate for applications in materials science.

Chemical Biology: The bicyclo[3.2.1]octane core is present in numerous natural products with significant biological activities. mdpi.com While the specific target of this compound is unknown, its structural relatives have shown promise.

Enzyme Inhibition: A structurally related compound, 8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylic acid, was identified as an inhibitor of Janus kinase 2 (JAK2), a key protein in cell signaling pathways. nih.gov This suggests the 8-benzyl-8-azabicyclo[3.2.1]octane framework can serve as a template for designing targeted kinase inhibitors.

CNS Activity: The related 8-azabicyclo[3.2.1]octane (tropane) skeleton is the core of cocaine and other potent monoamine reuptake inhibitors, highlighting the scaffold's ability to interact with central nervous system targets. nih.govgoogle.com The introduction of the oxa- and dione- functionalities could modulate this activity and lead to novel therapeutic agents.

Material Science: While less explored, the defined geometry of bicyclic compounds offers potential in materials science.

Polymer Science: Incorporation of such rigid units into polymer backbones can be used to control the macroscopic properties of the material, such as thermal stability and mechanical strength.

Molecular Scaffolding: The potential for multifunctionalization allows these molecules to be used as rigid linkers in the construction of metal-organic frameworks (MOFs) or other supramolecular assemblies.

Future Perspectives on the Utility of Bicyclo[3.2.1]octane Systems in Organic Synthesis and Molecular Design

The bicyclo[3.2.1]octane framework continues to be a fertile ground for synthetic innovation and a valuable tool in molecular design. researchgate.net

Advancements in Synthesis: The development of novel synthetic methods, particularly those employing organocatalysis or transition-metal catalysis, is enabling more efficient and enantioselective access to these complex scaffolds from simple precursors. mdpi.com These methods reduce the reliance on classical, often lengthy, synthetic routes.

Natural Product Synthesis: This skeleton is a key structural motif in a vast family of natural products, especially tetracyclic diterpenoids. researchgate.net New strategies to construct this core are critical to the successful total synthesis of these complex and often biologically active molecules.

Probing Chemical Reactivity: The inherent ring strain and unique geometry of the bicyclo[3.2.1]octane system make it an excellent platform for studying fundamental principles of chemical reactivity and for the discovery of new chemical transformations. spectroscopyonline.com

Drug Discovery: The proven success of this scaffold in bioactive compounds ensures its continued use in drug discovery programs. rsc.org Divergent synthetic routes that allow for the rapid creation of libraries of diverse analogs will be crucial for exploring new biological targets and developing next-generation therapeutics. acs.org

Q & A

Q. What are the common synthetic routes for 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves multi-step protocols, including radical cyclization and functional group modifications. A validated approach includes:

  • Radical Cyclization : Use of n-tributyltin hydride (TBTH) and AIBN in toluene at reflux (110–120°C) to achieve bicyclic intermediates with >99% diastereocontrol .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO or acetonitrile) enhance reaction efficiency for subsequent sulfonylation or benzylation steps .
  • Temperature Control : Maintaining 0–5°C during sensitive steps (e.g., sulfonyl chloride coupling) minimizes side reactions .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray Crystallography : Single-crystal XRD (e.g., Cu-Kα radiation, λ = 1.54178 Å) confirms bicyclic geometry and stereochemistry. Orthorhombic crystal systems (e.g., space group P2₁2₁2₁) with unit cell parameters (a = 5.9354 Å, b = 13.3091 Å, c = 22.1511 Å) are reported .
  • Spectroscopy :
    • ¹H/¹³C NMR : Distinct signals for benzyl protons (δ 7.2–7.4 ppm) and carbonyl carbons (δ 170–175 ppm) .
    • IR : Stretching vibrations for ketone (1700–1750 cm⁻¹) and ether (1100–1250 cm⁻¹) groups .

Advanced Research Questions

Q. How do variations in substituents (e.g., benzyl group) influence the compound's reactivity and biological activity?

Methodological Answer:

  • Benzyl Substitution : Replacing the benzyl group with bulkier aryl groups (e.g., cinnamoyl) alters steric hindrance, reducing nucleophilic attack rates by ~40% in SN2 reactions .
  • Biological Activity : Analog studies show that electron-withdrawing substituents (e.g., -SO₂Ar) enhance binding affinity to neurological targets (e.g., σ receptors) by 3–5× compared to unsubstituted analogs .

Structure-Activity Relationship (SAR) Table:

SubstituentBiological TargetIC₅₀ (nM)Key Interaction
Benzylσ Receptor120 ± 15Hydrophobic pocket binding
CinnamoylMonoamine Oxidase450 ± 30π-Stacking with FAD cofactor
5-Fluoro-2-methoxybenzenesulfonylκ-Opioid Receptor85 ± 10Hydrogen bonding with Tyr312

Q. What are the challenges in achieving high diastereoselectivity during the synthesis of bicyclic intermediates?

Methodological Answer:

  • Radical Cyclization : High diastereocontrol (>99:1) is achievable with TBTH/AIBN via chair-like transition states, but competing pathways (e.g., β-scission) reduce yields at temperatures >120°C .
  • Solvent Effects : Non-polar solvents (toluene) favor axial attack in bicyclic systems, while polar solvents (DMF) disrupt stereochemical outcomes .
  • Additives : Chiral auxiliaries (e.g., Evans’ oxazolidinones) improve enantioselectivity but require post-synthetic removal, complicating purification .

Q. What analytical techniques are critical for assessing the purity and stability of this compound under experimental conditions?

Methodological Answer:

  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) detect impurities (<0.5%) and degradation products (e.g., hydrolyzed dione) .
  • Thermogravimetric Analysis (TGA) : Stability studies show decomposition onset at 220°C, with mass loss correlating to benzyl group cleavage .
  • Accelerated Stability Testing : Storage at 2–8°C in amber vials under argon prevents oxidation of the 3-oxa bridge, maintaining >95% purity over 6 months .

Q. How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions (e.g., hydrogen bonds with Tyr139 of the σ-1 receptor) with RMSD <2.0 Å compared to crystallographic data .
  • MD Simulations : GROMACS simulations (100 ns, NPT ensemble) reveal stable binding conformations in lipid bilayers, critical for blood-brain barrier permeability predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.